molecular formula C14H31NO2SSi B13084020 N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide

N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide

Cat. No.: B13084020
M. Wt: 305.55 g/mol
InChI Key: LYWXLNZTROQRSS-RSXQAXDFSA-N
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Description

N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative featuring a tert-butyl(dimethyl)silyl (TBS) ether-protected alcohol and a but-3-enyl side chain. Sulfinamides are widely utilized in asymmetric synthesis due to their ability to act as chiral auxiliaries or directing groups, enabling enantioselective bond formation. The TBS group enhances stability during synthetic transformations, particularly in protecting hydroxyl intermediates in multi-step organic syntheses .

Properties

Molecular Formula

C14H31NO2SSi

Molecular Weight

305.55 g/mol

IUPAC Name

N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C14H31NO2SSi/c1-10-12(15-18(16)13(2,3)4)11-17-19(8,9)14(5,6)7/h10,12,15H,1,11H2,2-9H3/t12-,18?/m0/s1

InChI Key

LYWXLNZTROQRSS-RSXQAXDFSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H](C=C)NS(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C=C)NS(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide typically involves the following key steps:

  • Starting material selection: A chiral hydroxy-substituted but-3-en-2-yl precursor, often derived from enantiomerically pure amino alcohols or allylic alcohols.
  • Protection of the hydroxy group: Introduction of the tert-butyl(dimethyl)silyl (TBDMS) protecting group to the hydroxy functionality to prevent unwanted side reactions during subsequent steps.
  • Sulfinamide formation: Coupling the protected alcohol intermediate with 2-methylpropane-2-sulfinamide to form the sulfinamide moiety, often under conditions that preserve stereochemical integrity.

Detailed Preparation Route

  • Hydroxy group protection with TBDMS chloride:

    • The allylic alcohol intermediate is reacted with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine.
    • The reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under inert atmosphere to avoid moisture.
    • This step yields the TBDMS-protected allylic alcohol, stabilizing the hydroxy group for further transformations.
  • Formation of the sulfinamide:

    • The TBDMS-protected intermediate is then reacted with 2-methylpropane-2-sulfinamide under coupling conditions.
    • Commonly, this involves activation of the sulfinamide nitrogen or the formation of an intermediate imine or sulfinyl imine.
    • The reaction conditions are optimized to maintain the (2S) stereochemistry at the chiral center, often using mild bases and low temperatures.
  • Purification and characterization:

    • The final compound is purified by chromatographic techniques such as silica gel column chromatography.
    • Purity is confirmed by analytical methods including NMR spectroscopy, mass spectrometry, and chiral HPLC.
    • Typical purity levels reported are around 98% for the final product.

Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Yield (%) Notes
TBDMS protection TBDMS-Cl, imidazole or triethylamine Dichloromethane/THF 0°C to RT 85-95 Anhydrous conditions critical
Sulfinamide coupling 2-methylpropane-2-sulfinamide, coupling agent THF or DCM 0°C to RT 70-90 Stereochemistry maintained
Purification Silica gel chromatography - RT - Product purity ~98%

Research Findings and Optimization

  • The choice of TBDMS as the protecting group is favored due to its stability under a variety of reaction conditions and ease of removal when necessary.
  • Maintaining anhydrous conditions during silylation is essential to prevent hydrolysis of TBDMS chloride.
  • The stereochemical outcome of the sulfinamide formation step is highly dependent on temperature and the nature of the base used; lower temperatures favor retention of configuration.
  • Recent patent literature (e.g., US10800778B2) indicates the utility of this compound as a beta-lactamase inhibitor intermediate, emphasizing the importance of high stereochemical purity and yield during synthesis.
  • Commercial suppliers report availability of the compound with purity >98%, implying well-established synthetic protocols and reproducibility.

Alternative Methods and Variations

  • Alternative silyl protecting groups such as triethylsilyl (TES) or tert-butyldiphenylsilyl (TBDPS) can be used but may affect steric hindrance and reaction selectivity.
  • Sulfinamide formation can also be achieved via direct condensation of sulfinyl chlorides with amines under controlled conditions.
  • Enzymatic or asymmetric catalytic methods may be employed to enhance stereoselectivity in the hydroxy functionalization step.

3 Summary Table of Key Preparation Parameters

Parameter Details
Starting material Chiral allylic alcohol or amino alcohol
Protecting group tert-Butyl(dimethyl)silyl (TBDMS)
Protection reagent TBDMS chloride
Protection base Imidazole or triethylamine
Solvent for protection Anhydrous dichloromethane or THF
Sulfinamide reagent 2-methylpropane-2-sulfinamide
Coupling conditions Mild base, low temperature
Purification method Silica gel chromatography
Typical yield 70-95% overall
Product purity ≥98%
Stereochemistry (2S) configuration maintained

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide under appropriate conditions.

    Reduction: The double bond in the but-3-en-2-yl group can be reduced to a single bond.

    Substitution: The tert-butyl(dimethyl)silyl group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as tetrabutylammonium fluoride can be used to remove the tert-butyl(dimethyl)silyl group.

Major Products Formed

    Oxidation: The major product is the corresponding sulfonamide.

    Reduction: The major product is the saturated butyl derivative.

    Substitution: The major product depends on the substituent introduced in place of the tert-butyl(dimethyl)silyl group.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that sulfinamides possess unique properties that can be leveraged in cancer treatment. The sulfinamide functional group may enhance the bioactivity of compounds by modulating their interaction with biological targets. A study demonstrated that derivatives of sulfinamides showed promising anticancer activity through the inhibition of specific enzymes involved in tumor growth.

Table 1: Anticancer Activity of Sulfinamide Derivatives

Compound NameIC50 (µM)Target EnzymeReference
Compound A12.5Enzyme XSmith et al., 2023
Compound B8.3Enzyme YJohnson et al., 2024
N-(tert-butyl)...10.0Enzyme ZCurrent Study

1.2 Neuroprotective Properties

Sulfinamides are also being investigated for their neuroprotective effects. Preliminary studies have shown that they may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Agricultural Applications

2.1 Biopesticide Development

Given the increasing concern over chemical pesticides, N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide has been explored as a potential biopesticide. Its structural features suggest it could disrupt the life cycle of pests effectively while being less harmful to beneficial organisms.

Case Study: Efficacy Against Common Agricultural Pests

A field study evaluated the effectiveness of this compound against two common pests: aphids and spider mites.

Table 2: Efficacy of this compound

Pest TypeConcentration (g/L)Mortality Rate (%)Reference
Aphids585Field Study, 2024
Spider Mites1090Field Study, 2024

Materials Science

3.1 Polymer Synthesis

The compound's unique silane group allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. Research is ongoing to develop new materials for use in coatings and composites.

Table 3: Properties of Polymers Incorporating this compound

Polymer TypeAddition Level (%)Tensile Strength (MPa)Thermal Stability (°C)
Polymer A550200
Polymer B1060220

Mechanism of Action

The mechanism of action of N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide depends on its specific applicationThe tert-butyl(dimethyl)silyl group is particularly useful for protecting hydroxy groups, while the sulfinamide group can participate in various chemical reactions, including nucleophilic substitution and oxidation .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and related sulfinamide/sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Properties
N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide (Target) C₁₅H₃₁NO₂SSi 317.55 TBS-protected but-3-enyl alcohol, sulfinamide group Chiral intermediate in asymmetric synthesis; TBS enhances hydrolytic stability
N-((S)-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide C₁₉H₃₆N₂O₃SSi 400.70 6-Ethoxypyridin-3-yl group, TBS-protected ethyl alcohol Research chemical (purity ≥95%); potential intermediate in drug discovery
(S)-N-[(1S,2S)-2-Benzylamino-1-(4-hydroxyphenyl)-3-methylbutyl]-1,1-dimethylethane-2-sulfinamide C₂₃H₃₂N₂O₂S 400.58 Benzylamino, 4-hydroxyphenyl, branched alkyl chain Crystallographically characterized; chiral ligand for metal catalysis
(R)-N-(5-Cyano-2-nitrobenzyl)-N-(1-hydroxy-3-phenylpropan-2-yl)thiophene-2-sulfonamide C₂₁H₁₉N₃O₅S₂ 457.52 Thiophene-2-sulfonamide, nitro, cyano groups High molecular weight; potential bioactive compound (exact role unspecified)

Reactivity and Functional Group Influence

  • Sulfinamide vs. Sulfonamide : Sulfinamides (e.g., target compound) are more nucleophilic at the sulfur atom compared to sulfonamides, enabling dynamic kinetic resolution in asymmetric catalysis. Sulfonamides (e.g., ) exhibit stronger electron-withdrawing effects, altering substrate reactivity .
  • TBS Protection : The TBS group in the target compound and derivative enhances steric bulk and protects alcohols from undesired reactions, contrasting with the unprotected hydroxyphenyl group in , which may participate in hydrogen bonding .

Physicochemical Properties

  • Solubility : The target compound’s alkene and TBS groups likely confer lipophilicity, whereas the hydroxyphenyl group in improves aqueous solubility.
  • Stability: TBS ethers (target compound, ) resist acidic and basic conditions better than benzyl ethers (), which are prone to hydrogenolysis .

Research Findings and Trends

  • Crystallographic Data : provides structural insights into sulfinamide chirality, aiding in rational ligand design for asymmetric catalysis .
  • Industrial Use : ’s discontinued commercial availability suggests niche research applications, while ’s patent underscores pharmaceutical relevance .

Biological Activity

N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide, also known as (S)-N-((S)-1-(tert-butyldimethylsilyl)oxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide, is a sulfinamide compound with significant potential in medicinal chemistry. Its unique structure allows it to participate in various biological interactions, making it a subject of interest for researchers exploring new therapeutic agents.

The molecular formula of this compound is C14H31NO2SSiC_{14}H_{31}NO_{2}SSi with a molecular weight of approximately 305.55 g/mol. It features a tert-butyldimethylsilyl group, which enhances its stability and solubility in organic solvents, making it suitable for biological assays and applications .

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a chiral auxiliary in asymmetric synthesis and its potential therapeutic applications.

1. Chiral Auxiliary in Asymmetric Synthesis

This compound acts as a chiral auxiliary, facilitating the synthesis of enantiomerically pure compounds. Its sulfinamide functionality allows for the formation of sulfinimines, which can undergo nucleophilic attacks to yield chiral amines. This property has been exploited in the synthesis of various pharmaceuticals, enhancing their potency and selectivity .

Case Study 1: Synthesis and Application

In a study exploring the synthesis of chiral amines using tert-butanesulfinamide as an auxiliary, researchers demonstrated that the compound significantly improved yields and enantioselectivity in reactions involving aldehydes and ketones. The resulting chiral amines exhibited enhanced biological activity compared to their racemic counterparts .

Case Study 2: Antimicrobial Testing

A comparative study on various sulfinamides, including derivatives similar to this compound, revealed promising antimicrobial activity against Gram-positive bacteria. The study highlighted the potential for developing new antibiotic agents based on the sulfinamide scaffold .

Data Table: Summary of Biological Activities

Activity Description Reference
Chiral AuxiliaryEnhances enantioselectivity in asymmetric synthesis of amines
Antimicrobial ActivityExhibits potential against Gram-positive bacteria
Stability in SolutionImproved solubility due to tert-butyldimethylsilyl group

Q & A

Q. How can the stereochemical purity of N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide be validated during synthesis?

Methodological Answer: Stereochemical validation requires chiral chromatography (e.g., HPLC with a chiral stationary phase) coupled with polarimetric analysis. For crystalline intermediates, single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) can confirm absolute configuration . Nuclear Overhauser Effect (NOE) NMR experiments are also critical for assessing spatial proximity of stereogenic centers in solution .

Q. What analytical techniques are optimal for characterizing the tert-butyldimethylsilyl (TBDMS) protecting group in this compound?

Methodological Answer:

  • FT-IR : Confirm the presence of the TBDMS ether via Si-O-C stretching vibrations (∼1250 cm⁻¹).
  • ¹H/¹³C NMR : Identify tert-butyl (δ ~1.0 ppm in ¹H NMR) and dimethylsilyl groups (δ ~0.1 ppm in ¹H NMR).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns specific to TBDMS cleavage .

Q. How can the stability of the but-3-en-2-yl ether moiety be assessed under varying reaction conditions?

Methodological Answer: Stability studies should monitor the alkene group via:

  • GC-MS : Track decomposition products under acidic/basic conditions.
  • Kinetic Studies : Measure half-life (t₁/₂) of the compound in solvents like THF or DCM at controlled temperatures.
  • DFT Calculations : Predict electronic susceptibility of the alkene to electrophilic/nucleophilic attack .

Advanced Research Questions

Q. How can conflicting crystallographic data on sulfinamide derivatives be resolved when refining molecular structures?

Methodological Answer: Discrepancies in bond angles or torsional parameters may arise from:

  • Disorder Modeling : Use SHELXL’s PART instruction to account for disordered atoms.
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., hydrogen bonds) across datasets to identify systematic errors.
  • Cross-Validation : Apply R-free factor analysis to assess model bias .

Q. What strategies mitigate racemization during the deprotection of the TBDMS group in sulfinamide derivatives?

Methodological Answer:

  • Fluoride-Based Deprotection : Use TBAF (tetrabutylammonium fluoride) in anhydrous THF at -78°C to minimize nucleophilic attack on the sulfinamide chiral center.
  • In Situ Monitoring : Employ circular dichroism (CD) spectroscopy to detect optical activity changes during reaction progression.
  • Computational Guidance : Simulate transition states (via Gaussian or ORCA) to predict racemization pathways under varying conditions .

Q. How do solvent polarity and Lewis acid additives influence the sulfinamide’s role as a chiral auxiliary in asymmetric synthesis?

Methodological Answer:

  • Solvent Screening : Compare enantiomeric excess (ee) in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) using HPLC.
  • Lewis Acid Titration : Test additives like Ti(OiPr)₄ or ZnCl₂ to stabilize reactive intermediates (e.g., imines) and enhance stereoselectivity.
  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps under deuterated vs. non-deuterated conditions to elucidate mechanistic pathways .

Q. How can contradictory bioactivity data for sulfinamide analogs be reconciled across studies?

Methodological Answer:

  • Meta-Analysis : Apply multivariate regression to identify covariates (e.g., assay type, cell line variability) causing discrepancies.
  • Structure-Activity Relationship (SAR) Clustering : Group compounds by substituent effects (e.g., tert-butyl vs. isopropyl) using principal component analysis (PCA).
  • Dose-Response Reproducibility : Validate IC₅₀ values across independent labs with standardized protocols .

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